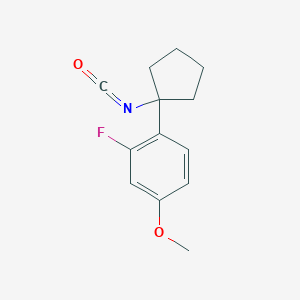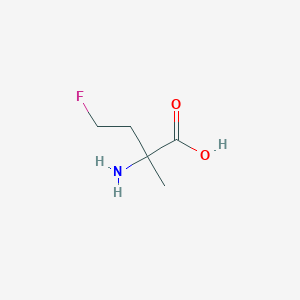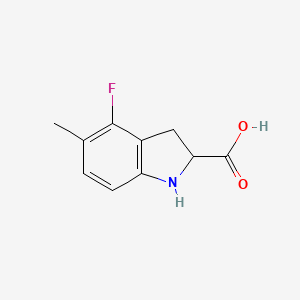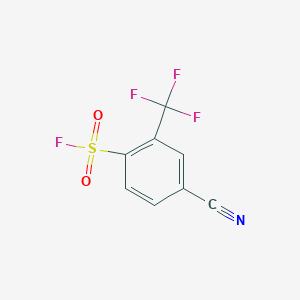
4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride is an organic compound with significant applications in various fields such as chemistry, biology, and industry. This compound is known for its unique stability and reactivity balance, making it a valuable reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride typically involves the reaction of 4-cyano-2-(trifluoromethyl)benzenesulfonyl chloride with a fluorinating agent. One common method is the chlorine–fluorine exchange reaction using potassium fluoride (KF) or potassium hydrogen difluoride (KHF2) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by a nucleophile.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield a sulfonamide derivative.
Aplicaciones Científicas De Investigación
4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, allowing it to react with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in enzyme inhibition studies, where the compound forms covalent bonds with active site residues, thereby inactivating the enzyme .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but contains a chloride group instead of a fluoride group.
4-(Trifluoromethyl)benzenesulfonyl fluoride: Lacks the cyano group present in 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride.
Uniqueness
This compound is unique due to the presence of both the cyano and trifluoromethyl groups, which enhance its reactivity and stability. This makes it a valuable reagent in synthetic chemistry and a useful tool in biological studies.
Propiedades
Fórmula molecular |
C8H3F4NO2S |
|---|---|
Peso molecular |
253.18 g/mol |
Nombre IUPAC |
4-cyano-2-(trifluoromethyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C8H3F4NO2S/c9-8(10,11)6-3-5(4-13)1-2-7(6)16(12,14)15/h1-3H |
Clave InChI |
LMDRUZVDZPLFNV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C#N)C(F)(F)F)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


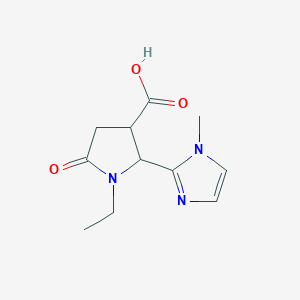
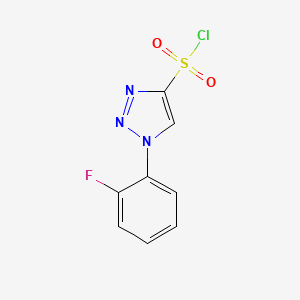

![Methyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13221441.png)


